N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with an aminomethyl group and a dimethylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions. Common reagents include aminomethylating agents such as formaldehyde and ammonia.
Dimethylation: The dimethylamine moiety is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders, particularly as a modulator of neurotransmitter systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis, release, or reuptake. This modulation can lead to changes in neuronal activity and signaling, which may underlie its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share structural similarities with N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride and are known for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: Another class of compounds with comparable pharmacological properties.
Uniqueness
This compound stands out due to its unique cyclohexyl ring structure and the presence of both aminomethyl and dimethylamine groups. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-9-4-6-10(8-11,7-5-9)12(2)3;/h9H,4-8,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQBBDSIJOPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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